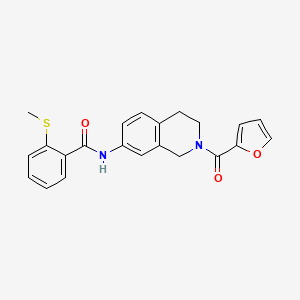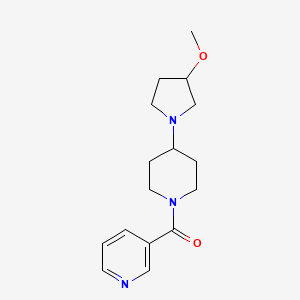
(4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl)(pyridin-3-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl)(pyridin-3-yl)methanone is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a piperidine ring, and a pyridine ring, all connected through a methanone linkage. The presence of these heterocyclic rings imparts specific chemical properties and potential biological activities to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl)(pyridin-3-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The initial step involves the synthesis of the 3-methoxypyrrolidine ring. This can be achieved through the reaction of appropriate starting materials under controlled conditions.
Formation of the Piperidine Ring: The next step involves the synthesis of the piperidine ring, which can be achieved through cyclization reactions.
Coupling of Rings: The pyrrolidine and piperidine rings are then coupled together using a suitable coupling agent.
Introduction of the Pyridine Ring:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment.
化学反应分析
Types of Reactions
(4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl)(pyridin-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the heterocyclic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines.
科学研究应用
(4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl)(pyridin-3-yl)methanone has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.
Industry: The compound is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of (4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl)(pyridin-3-yl)methanone involves its interaction with specific molecular targets. For example, it may act as an inhibitor of toll-like receptors, which play a role in the immune response . The compound’s structure allows it to bind to these receptors and modulate their activity, thereby exerting its effects on cellular pathways involved in inflammation and immune regulation.
相似化合物的比较
Similar Compounds
(4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl)(pyridin-2-yl)methanone: Similar structure but with a pyridine ring at a different position.
(4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl)(pyridin-4-yl)methanone: Similar structure but with a pyridine ring at a different position.
(4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl)(pyrimidin-3-yl)methanone: Similar structure but with a pyrimidine ring instead of a pyridine ring.
Uniqueness
The uniqueness of (4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl)(pyridin-3-yl)methanone lies in its specific arrangement of heterocyclic rings and functional groups, which confer distinct chemical properties and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.
属性
IUPAC Name |
[4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl]-pyridin-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c1-21-15-6-10-19(12-15)14-4-8-18(9-5-14)16(20)13-3-2-7-17-11-13/h2-3,7,11,14-15H,4-6,8-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASYBAFMKUDLWFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2CCN(CC2)C(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(3-chloro-4-fluorobenzyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B3007586.png)
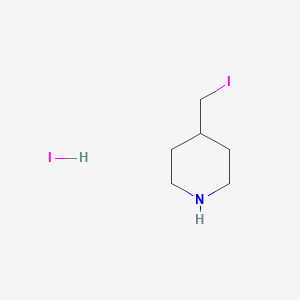
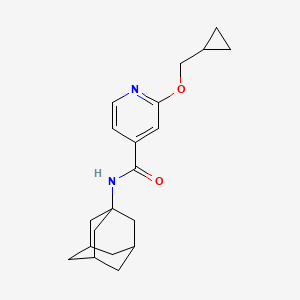
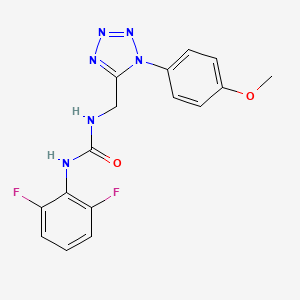
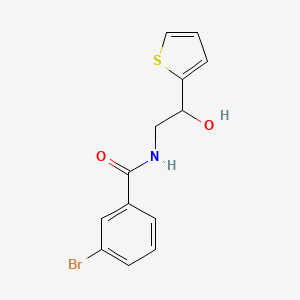
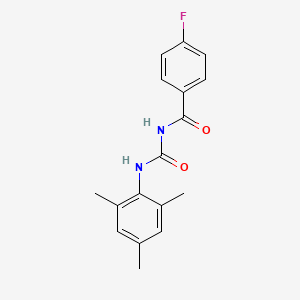
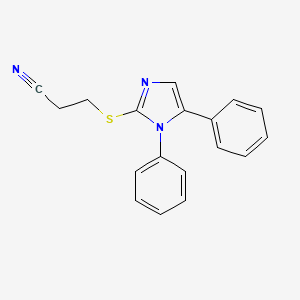
![(3aS,6aS)-5-Benzyl 1-tert-butyl tetrahydro-1H-pyrrolo[3,4-c]isoxazole-1,5(3H)-dicarboxylate](/img/structure/B3007598.png)
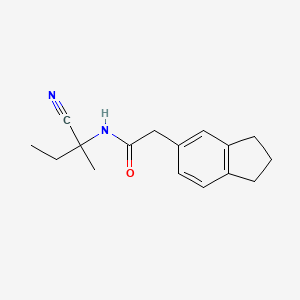
![3-[1-(1,5-Dimethylpyrazol-4-yl)ethylamino]propanoic acid;dihydrochloride](/img/structure/B3007602.png)

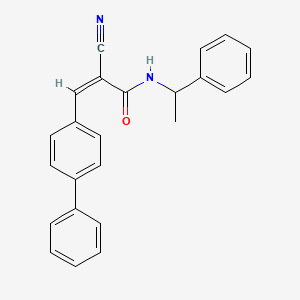
![5H-chromeno[2,3-b]pyridin-5-one](/img/structure/B3007606.png)
